molecular formula C20H35N B14159300 N-methyl-N-benzyl-n-dodecylamine CAS No. 68397-57-9

N-methyl-N-benzyl-n-dodecylamine

Cat. No.: B14159300
CAS No.: 68397-57-9
M. Wt: 289.5 g/mol
InChI Key: MBWNCDJKIRGSFV-UHFFFAOYSA-N
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Description

N-Methyl-N-benzyl-n-dodecylamine is a tertiary amine featuring a benzyl group (–CH₂C₆H₅), a methyl group (–CH₃), and a linear dodecyl chain (–C₁₂H₂₅) attached to a central nitrogen atom. Tertiary amines of this type are typically used as surfactants, corrosion inhibitors, or intermediates in organic synthesis due to their amphiphilic nature and reactivity .

Properties

CAS No.

68397-57-9

Molecular Formula

C20H35N

Molecular Weight

289.5 g/mol

IUPAC Name

N-benzyl-N-methyldodecan-1-amine

InChI

InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3

InChI Key

MBWNCDJKIRGSFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Two-Step Iminization and Hydrogenation

A widely documented method involves imine formation followed by catalytic hydrogenation. Benzaldehyde reacts with N-methyldodecylamine to form an imine intermediate, which is subsequently reduced to yield the target compound.

Reaction Conditions ():

  • Step 1 (Iminization): Benzaldehyde and N-methyldodecylamine are combined in methanol at 20–30°C. Water generated during the reaction is retained to simplify purification.
  • Step 2 (Hydrogenation): The imine is hydrogenated using palladium on activated carbon (5–10 wt%) under 1–5 bar H₂ at 25°C for 3–6 hours.

Performance Metrics :

Parameter Value Source
Yield 85–92%
Catalyst Loading 5% Pd/C
Purity >98% (HPLC)

This method avoids azeotropic distillation, reducing energy consumption and operational complexity.

Alkylation Strategies

Sequential Alkylation of Dodecylamine

N-Methyl-N-benzyl-n-dodecylamine can be synthesized via stepwise alkylation of dodecylamine:

  • Methylation : Dodecylamine reacts with methyl iodide in the presence of potassium carbonate.
  • Benzylation : The resulting N-methyldodecylamine is treated with benzyl chloride under basic conditions.

Optimized Conditions ():

  • Methylation : DMF solvent, 60°C, 12 hours (yield: 89%).
  • Benzylation : Toluene solvent, NaHCO₃ base, 80°C, 8 hours (yield: 78%).

Challenges :

  • Competing over-alkylation necessitates strict stoichiometric control.
  • Residual salts require extensive washing, impacting scalability.

Catalytic N-Methylation with CO₂/H₂

Green Synthesis Using Pd/CuZrOx Catalysts

A sustainable approach employs CO₂ and H₂ as methylating agents. N-Benzyl-dodecylamine undergoes methylation via reductive amination using a Pd/CuZrOx catalyst.

Reaction Parameters :

Parameter Value Source
Temperature 120°C
Pressure 30 bar H₂
Catalyst Pd/CuZrOx (5 wt%)
Yield 68–74%

Advantages :

  • Utilizes CO₂ as a C1 source, reducing reliance on toxic methylating agents.
  • Catalyst recyclability (>5 cycles without significant activity loss).

Bromination-Amination Cascade

Halogen-Mediated Coupling

A patent by Cui et al. (CN102050749B) outlines a bromination-amination sequence starting from m-hydroxyacetophenone:

  • Bromination : Reacting m-hydroxyacetophenone with bromine in acetic acid.
  • Amination : Treating the brominated intermediate with N-methylbenzylamine in butyl acetate.

Key Data :

Step Conditions Yield
Bromination 20°C, 2 hours 91%
Amination 45°C, pH 6.5–7.0 83%

This method achieves high regioselectivity but generates stoichiometric HBr waste, necessitating neutralization.

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Environmental Impact
Reductive Amination 85–92 >98 High Moderate
Sequential Alkylation 70–78 95–97 Moderate High (salt waste)
CO₂/H₂ Methylation 68–74 94–96 Emerging Low
Bromination-Amination 83–91 >99 High High (HBr waste)

Industrial Considerations

Catalyst Selection and Cost

Palladium-based catalysts (e.g., Pd/C) dominate industrial processes due to their reliability, but rising Pd costs have spurred interest in copper-zirconium systems.

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate recycling.
  • Water-miscible alcohols (methanol, ethanol) simplify workups and reduce VOC emissions.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-benzyl-n-dodecylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides like benzyl chloride or methyl iodide are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Primary amines such as dodecylamine.

    Substitution: Quaternary ammonium compounds.

Scientific Research Applications

N-methyl-N-benzyl-n-dodecylamine is a chemical compound with the molecular formula C20H35NC_{20}H_{35}N . Also identified by the PubChem CID 225125, this compound has a molecular weight of 289.5 g/mol . Synonyms include N-benzyl-N-methyldodecan-1-amine .

Physicochemical Properties

Key properties of this compound include:

  • IUPAC Name : N-benzyl-N-methyldodecan-1-amine
  • InChI : InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3
  • InChIKey : MBWNCDJKIRGSFV-UHFFFAOYSA-N
  • SMILES : CCCCCCCCCCCCN(C)CC1=CC=CC=C1
  • XLogP3-AA : 7.3
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 1
  • Rotatable Bond Count : 13
  • Exact Mass : 289.276950121 Da

Scientific Research Applications

Anti-Cancer Research: N-benzyl-N-methyl-dodecan-1-amine (BMDA) has demonstrated anticancer effects on human A549 lung cancer cells that overexpress the cancer upregulated gene (CUG)2 .

  • Mechanism: BMDA sensitizes A549 cells overexpressing CUG2 (A549-CUG2) to apoptosis and autophagy compared to control cells . It also reduces tumor development in xenografted nude mice .
  • Inhibition of Cell Migration and Invasion: BMDA inhibits cell migration, invasion, and sphere formation in A549-CUG2 cells, with the involvement of TGF-β signaling .
  • TGF-β Signaling Interference: BMDA hinders TGF-β promoter activity, protein synthesis, and phosphorylation of Smad2, decreasing the expression of TGF-β-targeted proteins like Snail and Twist . It also decreases Twist expression in vivo .
  • Akt-ERK Activities and β-catenin Expression: BMDA inhibits Akt-ERK activities, β-catenin expression, and its transcriptional activity .

Related Compounds and Areas of Application

Glucosylglyceric Acid Amide: N-dodecyl glucosylglyceric acid amide, synthesized from glucosylglyceric acid (GGA), has applications in skincare products and cosmetics .

Mechanism of Action

The mechanism of action of N-methyl-N-benzyl-n-dodecylamine involves its interaction with biological membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to increased membrane permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

N,N-Dimethyldodecylamine (CAS 112-18-5)

  • Structure : Tertiary amine with two methyl groups and a dodecyl chain.
  • Molecular Weight : 213.4 g/mol.
  • Used in quaternary ammonium salt synthesis and as a surfactant.
  • Contrast with Target Compound : The absence of a benzyl group reduces aromatic interactions, impacting applications in catalysis or antimicrobial formulations.

Benzyl-Dimethyl-Dodecylammonium Chloride (BAC12, CAS 63449-41-2)

  • Structure : Quaternary ammonium salt with benzyl, methyl, dodecyl, and chloride groups.
  • Molecular Weight : 368.0 g/mol.
  • Key Properties :
    • Water-soluble cationic surfactant with broad-spectrum antimicrobial activity.
    • Critical micelle concentration (CMC) ~0.1 mM.
    • Used in disinfectants and preservatives .
  • Contrast with Target Compound : The quaternary structure enhances water solubility and ionic character, making BAC12 more effective in antimicrobial applications compared to tertiary amines.

N,N-Dimethylbenzylamine (CAS 103-83-3)

  • Structure : Tertiary amine with benzyl and two methyl groups.
  • Molecular Weight : 135.2 g/mol.
  • Key Properties :
    • Volatile liquid (bp ~180°C) with high solubility in organic solvents.
    • Used as a catalyst in polyurethane production and pharmaceutical intermediates.
    • Lacks a long alkyl chain, limiting surfactant properties .
  • Contrast with Target Compound : The shorter chain reduces micelle-forming ability but increases volatility for use in synthetic chemistry.

N-Benzyl-N-Methyldecan-1-amine (CAS 112778-25-3)

  • Structure : Tertiary amine with benzyl, methyl, and decyl (C₁₀) chains.
  • Molecular Weight : 261.5 g/mol.
  • Key Properties: Intermediate chain length balances hydrophobicity and solubility. Potential applications in specialty surfactants or lipid bilayer studies.
  • Contrast with Target Compound : The C₁₀ chain may result in a higher CMC and lower membrane disruption efficiency compared to the C₁₂ chain .

Dodecyldimethylamine N-Oxide (CAS 1643-20-5)

  • Structure : Oxidized tertiary amine with dodecyl and methyl groups.
  • Molecular Weight : 229.4 g/mol.
  • Key Properties :
    • Amphoteric surfactant with high water solubility and low toxicity.
    • Used in shampoos, detergents, and protein crystallization.
  • Contrast with Target Compound : Oxidation increases polarity, enhancing compatibility with aqueous systems but reducing lipid solubility .

Comparative Data Table

Compound Name Structure Type Molecular Weight (g/mol) Key Applications Key Differentiator
N-Methyl-N-Benzyl-n-Dodecylamine Tertiary amine ~303.5 (estimated) Surfactants, organic synthesis Benzyl + C₁₂ chain
N,N-Dimethyldodecylamine Tertiary amine 213.4 Surfactant intermediates No benzyl group
Benzyl-Dimethyl-Dodecylammonium Chloride Quaternary ammonium 368.0 Disinfectants, preservatives Ionic character, chloride counterion
N,N-Dimethylbenzylamine Tertiary amine 135.2 Catalysis, pharmaceuticals Short chain, high volatility
N-Benzyl-N-Methyldecan-1-amine Tertiary amine 261.5 Specialty surfactants C₁₀ chain vs. C₁₂
Dodecyldimethylamine N-Oxide Amine oxide 229.4 Detergents, biochemistry Oxidized polar head group

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing N-methyl-N-benzyl-n-dodecylamine with ≥98% purity?

  • Methodological Answer : Utilize alkylation or reductive amination protocols with n-dodecylamine and methyl/benzyl halides. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires gas chromatography (GC) or HPLC with UV detection, referencing USP standards for amine quantification .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methyl and benzyl groups) via 1H^1H- and 13C^{13}C-NMR.
  • Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Validate amine functional groups (N–H stretching at ~3300 cm1^{-1}) and aromatic C–H bonds.
  • Purity : Use GC-FID or HPLC-UV with a C18 column, comparing retention times against certified standards (e.g., NIST references) .

Q. How should researchers safely handle This compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • First-Aid Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Maintain SDS documentation on-site .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant properties of This compound?

  • Methodological Answer :

  • Critical Parameter Optimization : Systematically vary pH, temperature, and ionic strength in critical micelle concentration (CMC) assays.
  • Cross-Validation : Compare dynamic light scattering (DLS) and surface tension measurements.
  • Structural Analogs : Benchmark against benzyl-dimethyl-dodecylammonium chloride (BAC12), noting differences in quaternary vs. tertiary amine behavior .

Q. What experimental designs are optimal for studying interactions with biomembranes or enzymes?

  • Methodological Answer :

  • Liposome Assays : Incorporate the compound into phosphatidylcholine bilayers and monitor permeability via fluorescent probes (e.g., calcein leakage).
  • Enzyme Inhibition Studies : Use kinetic assays (e.g., Michaelis-Menten plots) with acetylcholinesterase or cytochrome P450 isoforms. Validate specificity with competitive inhibitors .

Q. How to assess environmental persistence and ecotoxicological impacts of This compound?

  • Methodological Answer :

  • Degradation Studies : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions.
  • Toxicity Assays : Use Daphnia magna (48-hour EC50_{50}) and algal growth inhibition tests.
  • Analytical Detection : Employ LC-MS/MS with solid-phase extraction (SPE) for trace quantification in water/soil .

Q. What strategies improve detection and quantification in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Sample Preparation : Derivatize with dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) to enhance MS sensitivity.
  • Chromatography : Use reverse-phase UPLC with a pentafluorophenyl (PFP) column for peak resolution.
  • Matrix Effects : Apply isotope-labeled internal standards (e.g., 13C^{13}C-analogs) to correct for ion suppression .

Notes for Methodological Rigor

  • Data Reproducibility : Replicate experiments across ≥3 batches to account for synthetic variability.
  • Reference Standards : Source certified materials from NIST or EPA-compliant suppliers to ensure traceability .
  • Ethical Compliance : For studies involving biological systems, adhere to institutional review protocols (e.g., IRB approvals for human-derived samples) .

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